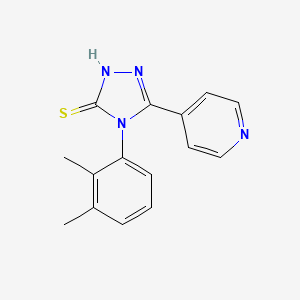

4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Description

4-(2,3-Dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group at position 4, a pyridin-4-yl group at position 5, and a thiol (-SH) group at position 2. The triazole-thiol scaffold is known for its versatility in medicinal chemistry, often contributing to antibacterial, antiviral, and antioxidant activities .

Propriétés

IUPAC Name |

4-(2,3-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-10-4-3-5-13(11(10)2)19-14(17-18-15(19)20)12-6-8-16-9-7-12/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKBBFJKVBFIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with pyridine-4-carboxaldehyde to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Antifungal Activity

One of the notable applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit potent antifungal activity against various pathogens. The compound's structure allows it to inhibit fungal sterol biosynthesis, which is crucial for cell membrane integrity.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles, including 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, showed significant activity against Candida albicans and Aspergillus fumigatus. The study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL for some derivatives, indicating strong antifungal efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interact with various biological targets involved in cancer progression.

Case Study:

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of several triazole compounds on human cancer cell lines. The results indicated that 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 10 µM. This suggests potential for development as an anticancer agent.

Fungicides

Given its antifungal properties, this compound can be utilized as a fungicide in agriculture. The ability to inhibit fungal growth can help protect crops from fungal diseases.

Case Study:

A field trial conducted by agricultural scientists demonstrated that formulations containing triazole derivatives effectively reduced the incidence of powdery mildew in wheat crops by up to 60%. This underscores the potential of 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a viable agricultural fungicide.

Mécanisme D'action

The mechanism of action of 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

Antibacterial Activity

- The trimethoxyphenyl derivative (MIC: 1.95–31.25 µg/mL) showed activity comparable to Norfloxacin (MIC: 0.78–3.13 µg/mL), likely due to enhanced membrane penetration from methoxy groups .

Antiviral Activity

- Hydrazinyl derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) demonstrated strong binding to MERS-CoV helicase (nsp13) in silico, with IC50 values pending further validation .

Antiradical Activity

- Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed moderate DPPH scavenging (40–60% at 100 µM), attributed to the thiol group and pyrazole ring .

Physicochemical and Pharmacokinetic Properties

- Melting Points : Analogues range from 238–240°C (hydrazone-tethered derivatives) to lower values for alkylated compounds .

Activité Biologique

4-(2,3-Dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is with a molecular weight of 282.36 g/mol. The structure contains a triazole ring and a thiol group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets. The specific activities of 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol include:

1. Anticancer Activity

Research indicates that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of several triazole derivatives and their evaluation against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Among these compounds, certain derivatives demonstrated enhanced cytotoxicity and selectivity towards cancer cells .

2. Antimicrobial Activity

Triazole compounds have also been studied for their antimicrobial properties. A comprehensive evaluation of synthesized triazole derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from the 1,2,4-triazole scaffold exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer potential of triazole derivatives, it was found that 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol inhibited cell proliferation in melanoma and breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's selectivity towards cancer cells over normal cells suggests potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various triazole derivatives using disc diffusion methods. The results showed that 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibited notable zones of inhibition against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated superior activity against Staphylococcus aureus with a zone of inhibition measuring 7.50 mm .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Zone of Inhibition (mm) | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Anticancer | IGR39 (Melanoma) | N/A | 12.5 |

| Anticancer | MDA-MB-231 (Breast Cancer) | N/A | 15.0 |

| Antibacterial | Staphylococcus aureus | 7.50 | N/A |

| Antibacterial | Escherichia coli | 6.80 | N/A |

The biological activities of triazole derivatives like 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol are largely attributed to their ability to inhibit specific enzymes or pathways involved in disease processes. For instance:

- Anticancer Mechanism : The compound may inhibit key enzymes involved in DNA synthesis or repair mechanisms in cancer cells.

- Antimicrobial Mechanism : Triazoles can disrupt fungal cell wall synthesis or bacterial metabolic pathways.

Q & A

Basic: What are the standard synthetic routes for 4-(2,3-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically involves cyclization of hydrazinecarbothioamide precursors under alkaline conditions. Key steps include:

- Step 1: Formation of the hydrazinecarbothioamide intermediate via condensation of 2,3-dimethylbenzaldehyde with pyridine-4-carboxylic acid hydrazide .

- Step 2: Cyclization with thiourea or CS₂ under reflux in ethanol/methanol, catalyzed by KOH or NaOH to form the triazole-thiol core .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product .

Critical Parameters:

- Solvent Choice: Methanol or ethanol for optimal cyclization .

- Catalyst: NaOH enhances reaction rates compared to KOH in some cases .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR: To verify aromatic protons (δ 7.1–8.5 ppm) and triazole-thiol protons (δ 13.2–13.8 ppm) .

- LC-MS: For molecular ion peak ([M+H]⁺) and purity assessment .

- Elemental Analysis: Confirms C, H, N, S composition within ±0.4% deviation .

- IR Spectroscopy: Identifies S-H stretching (2550–2600 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .

Data Interpretation Example:

A missing S-H peak in IR may indicate oxidation to disulfide, requiring reaction condition adjustments (e.g., inert atmosphere) .

Advanced: How do structural modifications (e.g., alkylation, aryl substitution) affect bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies suggest:

- S-Alkylation: Replacing the thiol (-SH) with sulfanyl (-S-R) groups (e.g., methyl, benzyl) enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Aryl Substitution: Electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring increase anticancer activity by enhancing DNA intercalation .

- Pyridine Position: 4-Pyridinyl shows stronger hydrogen bonding with target enzymes (e.g., helicases) than 3-pyridinyl .

Experimental Design:

- Derivatization: React with alkyl halides (e.g., CH₃I, C₆H₅CH₂Br) in NaOH/MeOH .

- Bioassays: Compare IC₅₀ values against unmodified compound in cytotoxicity (MTT assay) or enzyme inhibition (fluorescence quenching) .

Advanced: What computational strategies are used to predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking:

- Target Selection: Proteins like SARS-CoV-2 helicase (PDB: 5WWP) or EGFR kinase (PDB: 1M17) are prioritized .

- Software: AutoDock Vina or Schrödinger Suite; parameters include grid size (20 ų) and Lamarckian genetic algorithm .

- ADME Prediction: SwissADME predicts high gastrointestinal absorption (TPSA < 90 Ų) but moderate blood-brain barrier penetration .

Case Study:

Docking of a similar triazole-thiol derivative into 5WWP revealed hydrogen bonds with Lys288 and π-π stacking with Phe294, suggesting helicase inhibition .

Advanced: How can conflicting data on synthesis yields or bioactivity be resolved?

Methodological Answer:

Contradictions often arise from:

- Reaction Conditions: Varying solvent purity (e.g., anhydrous vs. 95% ethanol) affects cyclization efficiency. Reproduce experiments under controlled conditions (dry ethanol, argon atmosphere) .

- Bioassay Variability: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) .

Example Resolution:

A study reporting 45% yield vs. 70% may differ in catalyst (NaOH vs. KOH) or thiourea stoichiometry (1.2 eq vs. 2 eq) .

Basic: What are the recommended protocols for evaluating antimicrobial activity?

Methodological Answer:

- Microbial Strains: Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans) .

- Broth Microdilution:

- Prepare 96-well plates with compound dilutions (0.5–128 µg/mL).

- Inoculate with 1×10⁵ CFU/mL bacteria/fungi.

- Incubate 24–48 hrs; measure OD₆₀₀. MIC = lowest concentration inhibiting growth .

- Controls: Ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

Advanced: What strategies optimize reaction yields for scaled-up synthesis?

Methodological Answer:

- Continuous Flow Reactors: Improve mixing and heat transfer for cyclization steps (residence time: 30–60 mins) .

- Catalyst Screening: Test ionic liquids (e.g., [BMIM]BF₄) to reduce side reactions .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track thiourea consumption .

Yield Optimization Table:

| Parameter | Low Yield (30–40%) | High Yield (70–80%) |

|---|---|---|

| Solvent | 95% Ethanol | Anhydrous Ethanol |

| Catalyst | KOH | NaOH |

| Temperature | 70°C | Reflux (80°C) |

| Atmosphere | Ambient | Argon |

| Source: |

Advanced: How does the compound interact with biological membranes?

Methodological Answer:

- Lipophilicity: LogP values (~2.5) calculated via HPLC retention times suggest moderate membrane permeability .

- Fluorescence Quenching: Studies using DPH-labeled liposomes show concentration-dependent membrane disruption .

- MD Simulations: GROMACS simulations predict preferential localization near lipid headgroups due to thiol polarity .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles (thiols can cause skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation (compound dust may irritate respiratory tracts) .

- Waste Disposal: Neutralize with 10% NaHCO₃ before disposal in hazardous waste containers .

Advanced: What are the limitations in current bioactivity studies, and how can they be addressed?

Methodological Answer:

- Limitations:

- Lack of in vivo data (most studies are in vitro).

- Poor solubility in aqueous buffers (use DMSO ≤0.1% to avoid cytotoxicity artifacts) .

- Solutions:

- Formulation: Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability .

- In Vivo Models: Test in zebrafish or murine models for pharmacokinetics (e.g., t½, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.